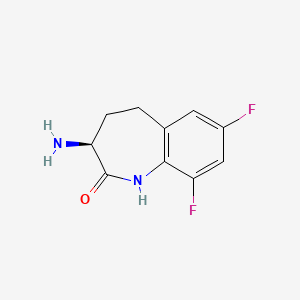

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

CAS No.:

Cat. No.: VC16554267

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2N2O |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |

| Standard InChI | InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)/t8-/m0/s1 |

| Standard InChI Key | CBGXQEBAKDRZNY-QMMMGPOBSA-N |

| Isomeric SMILES | C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1N |

| Canonical SMILES | C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the benzazepine class, featuring a seven-membered azepine ring fused to a benzene moiety. The (3S) stereochemistry at the amino-bearing carbon and 7,9-difluoro substitutions on the aromatic ring define its unique spatial and electronic properties. The IUPAC name systematically describes its structure: a tetrahydro-1-benzazepin-2-one core with amino and fluorine functional groups.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₂N₂O | |

| Molecular Weight | 212.20 g/mol | |

| IUPAC Name | (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

| SMILES Notation | C1CC2=C(C(=C(C=C2F)F)NC1=O)N | |

| InChI Key | CBGXQEBAKDRZNY-QMMMGPOBSA-N |

The fluorine atoms at positions 7 and 9 introduce electronegative centers, influencing electron distribution and intermolecular interactions. This substitution pattern is critical for modulating bioavailability and target binding affinity.

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis involves multi-step organic reactions, typically starting from fluorinated benzene precursors. Key steps include:

-

Ring Formation: Cyclization of appropriately substituted aniline derivatives to construct the benzazepine core.

-

Stereochemical Control: Asymmetric catalysis or chiral resolution to ensure the (3S) configuration, crucial for pharmacological activity.

-

Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution.

Reaction conditions (temperature: 60–80°C, pH 7–9) are carefully optimized to maximize yield (>75%) and enantiomeric excess (>98%).

Analytical Validation

Post-synthetic characterization employs:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine positions, while ¹H NMR verifies ring saturation and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% by area normalization) using C18 columns with acetonitrile/water mobile phases.

-

Mass Spectrometry: ESI-MS validates molecular weight (m/z 212.20 [M+H]⁺).

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| AChemBlock | ≥95% | 50 mg | $120–$150 |

| EvitaChem | ≥98% | 100 mg | $200–$250 |

| AstaTech Inc. | ≥97% | 250 mg | $450–$500 |

Prices reflect small-scale procurement; bulk purchases may reduce costs by 20–30%.

Future Directions

Research Opportunities

-

Target Identification: High-throughput screening against GPCR libraries.

-

Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and amino group substituents.

-

Pharmacokinetic Studies: In vivo absorption and distribution profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume